3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide
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Overview
Description
3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide is a complex organic compound with the molecular formula C16H13Cl4N3OS This compound is notable for its unique structure, which includes a benzamide core substituted with chloro and trichloro groups, as well as a phenyl-thioureido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzoyl chloride with 2,2,2-trichloroethylamine to form an intermediate. This intermediate is then reacted with phenyl isothiocyanate to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzamides or thioureas.
Scientific Research Applications
3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-[2,2,2-trichloro-1-(3-(2-hydroxy-phenyl)-thioureido)-ethyl]-benzamide
- 2-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide
- N-[2,2,2-trichloro-1-(3-(3-chloro-phenyl)-thioureido)-ethyl]-benzamide
Uniqueness
3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide is unique due to its specific substitution pattern and the presence of both chloro and trichloro groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C16H13Cl4N3OS |
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Molecular Weight |
437.2 g/mol |
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide |
InChI |
InChI=1S/C16H13Cl4N3OS/c17-11-6-4-5-10(9-11)13(24)22-14(16(18,19)20)23-15(25)21-12-7-2-1-3-8-12/h1-9,14H,(H,22,24)(H2,21,23,25) |
InChI Key |
DNKXRGQBJQEZRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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